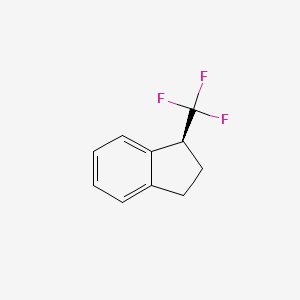
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is an organic compound that features a trifluoromethyl group attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the ring-opening lithiation-borylation of 2-trifluoromethyl oxirane, which provides versatile trifluoromethyl-substituted boronic esters . This method involves the use of non-polar solvents and specific reaction conditions to ensure the desired stereospecificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indene structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its indene structure, which provides a unique framework for chemical modifications. The presence of the trifluoromethyl group further enhances its chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
68533-21-1 |
|---|---|
Molecular Formula |
C10H9F3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
(1S)-1-(trifluoromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
InChI Key |
HLLRNLNXSJRSRZ-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1C(F)(F)F |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















